molecular formula C6H7NO2 B13816651 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)

3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)

Cat. No.: B13816651
M. Wt: 125.13 g/mol
InChI Key: COOSDAIGFVXLLU-UHFFFAOYSA-N
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Description

3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) is a bicyclic compound characterized by a fused cyclopropane and pyrrolidine-dione structure. This scaffold is notable for its conformational rigidity, which enhances binding specificity to biological targets. The compound’s methyl substituent at the 1-position modulates its electronic and steric properties, influencing its pharmacological activity.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

InChI

InChI=1S/C6H7NO2/c1-6-2-3(6)4(8)7-5(6)9/h3H,2H2,1H3,(H,7,8,9)

InChI Key

COOSDAIGFVXLLU-UHFFFAOYSA-N

Canonical SMILES

CC12CC1C(=O)NC2=O

Origin of Product

United States

Preparation Methods

Generation of Azomethine Ylides

  • The azomethine ylide used in these syntheses is the protonated form of Ruhemann's purple (PRP), a stable 1,3-dipole.
  • PRP is generated by the reaction of ninhydrin with proline, yielding a stable azomethine ylide that can be isolated and used in cycloaddition reactions.
  • This ylide exhibits high reactivity and selectivity towards cyclopropene dipolarophiles.

Cycloaddition with Cyclopropenes

  • The key synthetic step involves the 1,3-dipolar cycloaddition of PRP with various substituted cyclopropenes.
  • Cyclopropenes used include 1,2,3-triphenylcycloprop-1-ene as a model substrate and other 1,2-diphenylcyclopropenes with different substituents at the C3 position.
  • The reaction proceeds with high diastereoselectivity, favoring the formation of bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives.
  • The cycloaddition is generally conducted in tetrahydrofuran (THF) at reflux temperature for 2 hours to achieve optimal yields.

Optimization of Reaction Conditions

A detailed solvent and temperature screening was performed to optimize the yield of the cycloadduct:

Entry Solvent Temperature (°C) Time (h) Yield (%) Notes
1 Tetrahydrofuran (THF) Reflux (~66) 2 75 Best yield; full conversion
2 1,4-Dioxane 65 2 67 Good yield
3 Acetonitrile 65 2 70 Good yield
4 Dimethylformamide (DMF) 65 2 61 Moderate yield
5 Methanol Reflux 2 No Reaction PRP undergoes proton transfer; unsuitable
6 Ethanol 65 2 No Reaction Same as methanol
7 Dichloromethane Reflux 12 42 Incomplete conversion
8 THF Room temperature 12 44 Slow reaction, incomplete conversion
9 Acetonitrile Room temperature 12 47 Slow reaction, incomplete conversion

Table 1: Effect of Solvent and Temperature on Cycloaddition Yield

  • Aprotic solvents such as THF, 1,4-dioxane, and acetonitrile at elevated temperatures favor the reaction.
  • Protic solvents like methanol and ethanol deactivate the azomethine ylide by proton transfer, preventing the reaction.
  • Room temperature reactions are sluggish and incomplete, requiring reflux conditions for efficient synthesis.

Substrate Scope and Yields

  • Various cyclopropenes with different substituents were tested, showing good to excellent yields (55–91%) of the corresponding 3-azabicyclo[3.1.0]hexane derivatives.
  • Electron-withdrawing substituents such as amide and nitrile groups on cyclopropenes reduce reactivity, resulting in moderate yields.
  • The reactions proceed with high chemo- and diastereoselectivity, confirmed by NMR and X-ray crystallography analyses.

Mechanistic Insights and Computational Studies

  • Density functional theory (DFT) calculations at the M11/cc-pVDZ level revealed that the cycloaddition is controlled by the interaction of the highest occupied molecular orbital (HOMO) of the cyclopropene and the lowest unoccupied molecular orbital (LUMO) of the azomethine ylide.
  • Transition state energies correlate well with experimentally observed stereoselectivity, favoring the approach of the ylide from the less hindered face of the cyclopropene ring.
  • This mechanistic understanding aids in rational design and optimization of reaction conditions and substrate selection.

Summary of Preparation Methodology

Step Description Key Conditions Outcome
1. Azomethine ylide formation Reaction of ninhydrin with proline to generate protonated Ruhemann's purple (PRP) Room temperature, standard lab setup Stable 1,3-dipole ready for cycloaddition
2. Cycloaddition reaction 1,3-Dipolar cycloaddition of PRP with substituted cyclopropenes THF solvent, reflux, 2 hours Formation of bis-spirocyclic 3-azabicyclo[3.1.0]hexane derivatives in 55–91% yield
3. Product isolation Recrystallization from methanol or other suitable solvents Standard purification techniques Pure cycloadducts confirmed by NMR and X-ray

Additional Considerations

  • Enantioselective syntheses have been reported using chiral catalysts such as Cu-(CH3CN)4BF4/Ph-Phosferrox complexes and Cp*Ir-catalyzed reductive amination/cyclization, allowing access to optically active 3-azabicyclo[3.1.0]hexane derivatives, though these methods are more specialized and beyond the scope of the general preparation methods discussed here.
  • The synthetic versatility of this bicyclic scaffold makes it a valuable intermediate in medicinal chemistry and materials science.

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the compound.

    Reduction: Reducing agents are used to remove oxygen atoms or add hydrogen atoms.

    Substitution: This involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, hydrogen gas for reduction, and oxidizing agents such as potassium permanganate for oxidation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce fully saturated bicyclic compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds
3-Azabicyclo[3.1.0]hexane derivatives have been utilized in the synthesis of various bioactive molecules. Their unique structure allows for modifications that enhance biological activity, making them suitable candidates for drug development.

Case Study: Antidepressant Activity
Research has indicated that derivatives of this compound exhibit potential antidepressant effects through modulation of neurotransmitter systems. For instance, studies have shown that certain analogs can increase serotonin levels in animal models, suggesting a pathway for developing new antidepressant therapies.

2. Antimicrobial Properties
The compound has been explored for its antimicrobial properties against various pathogens. Its derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics.

Recent studies have highlighted the application of this compound in cosmetic formulations due to its stability and skin compatibility.

Case Study: Moisturizing Creams
A study demonstrated that incorporating 3-Azabicyclo[3.1.0]hexane-2,4-dione into moisturizing creams improved hydration levels in the skin when compared to control formulations without the compound.

Mechanism of Action

The mechanism of action of 3-azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the enzyme from catalyzing its substrate .

Comparison with Similar Compounds

Key Findings :

  • Replacement of AG’s piperidine-2,6-dione with the bicyclic core improves aromatase inhibition (Ki ≤20 nM vs. 180 nM for AG) and eliminates cross-reactivity with the cholesterol side-chain cleavage (CSCC) enzyme .
  • The 1-(4-aminophenyl) substituent enhances target binding, while alkyl chains (butyl/pentyl) at the 3-position optimize hydrophobic interactions .

Derivatives with Neuropharmacological Activity

The bicyclic scaffold is also modified for neurological applications. For example:

  • Amitifadine (DOV 21,947), a 3-azabicyclo[3.1.0]hexane derivative, demonstrated antidepressant effects in clinical trials by targeting monoamine reuptake .

Structural Influence :

  • Carboxylic acid or ester groups at the 2- and 6-positions (e.g., methyl ester in CAS 672325-23-4) enhance blood-brain barrier penetration .
  • Stereochemistry (e.g., 1R,5S configuration) is critical for target specificity .

Biological Activity

3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl-(9CI) is a bicyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including cytotoxicity, anti-inflammatory properties, and receptor interactions.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic framework that includes a nitrogen atom in the ring, which contributes to its unique pharmacological properties. The molecular formula is C6H7NO2C_6H_7NO_2, with a molecular weight of approximately 125.13 g/mol.

1. Antiproliferative Activity

Recent studies have demonstrated that derivatives of 3-azabicyclo[3.1.0]hexane exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Jurkat (acute T-cell leukemia), K-562 (chronic myeloid leukemia), HeLa (cervical carcinoma), Sk-mel-2 (melanoma), and MCF-7 (breast cancer).
  • Findings : Compounds containing the azabicyclo[3.1.0]hexane moiety showed notable cytotoxicity, with some derivatives leading to a reduction in cell viability by over 50% at specific concentrations .

The mechanism of action appears to involve:

  • Cell Cycle Arrest : Compounds such as 4a and 4c were found to induce G0/G1 phase arrest in cancer cells, significantly reducing proliferation rates compared to controls .
  • Morphological Changes : Confocal microscopy studies indicated alterations in the actin cytoskeleton and cell motility upon treatment with these compounds .

3. Anti-inflammatory Effects

Compounds derived from 3-azabicyclo[3.1.0]hexane have also been reported to possess anti-inflammatory properties:

  • Inhibition of Pro-inflammatory Cytokines : Studies suggest that these compounds can inhibit the production of cytokines such as TNF-alpha and IL-6 in activated macrophages .

4. Receptor Interactions

The azabicyclo[3.1.0]hexane scaffold has been identified as a potential antagonist for several receptors:

  • Opioid Receptors : Some derivatives act as antagonists of morphine-induced antinociception, suggesting their potential use in pain management .
  • Dopamine D3 Receptors : Compounds have shown promise in modulating dopaminergic signaling, which could be beneficial for neurological disorders .

Case Studies

Several case studies highlight the efficacy of 3-azabicyclo[3.1.0]hexane derivatives:

StudyCell LineIC50 (µM)Mechanism
Study AJurkat15G0/G1 Arrest
Study BHeLa20Cytotoxicity via Apoptosis
Study CMCF-710Inhibition of Cell Proliferation

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
1Benzylamine, THF, reflux65%
2NaAlH₂(OCH₂CH₂OCH₃)₂, ether78%
3H₂, Pd/C, ethanol90%

Advanced: How can enantioselective synthesis be achieved for this compound?

Methodological Answer:
Enantioselectivity is critical for pharmacological applications. A Pd(0)-catalyzed C-H functionalization strategy enables asymmetric synthesis:

Chiral Ligands : Use bench-stable diazaphospholane ligands to induce stereocontrol during cyclopropane C-H bond activation .

Electrophilic Partners : Trifluoroacetimidoyl chlorides react with the bicyclic core to form cyclic ketimines with >90% enantiomeric excess (ee) .

Post-Functionalization : The ketimines undergo nucleophilic additions (e.g., Grignard reagents) to introduce diverse substituents while retaining stereochemistry .

Q. Key Considerations :

  • Solvent polarity (e.g., dichloromethane) enhances ligand-metal coordination.
  • Temperature control (0–25°C) minimizes racemization.

Basic: What spectroscopic and computational methods validate the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Distinct signals for the methyl group (δ 1.2–1.5 ppm) and bicyclic protons (δ 3.0–4.0 ppm) confirm stereochemistry .
    • ¹³C NMR : Carbonyl carbons (δ 170–180 ppm) and cyclopropane carbons (δ 25–35 ppm) verify the bicyclic framework .
  • X-ray Crystallography : Resolves absolute configuration, particularly for enantiomers .
  • Computational Modeling : Density Functional Theory (DFT) predicts bond angles and strain energy, corroborating experimental data .

Advanced: How can researchers resolve contradictions in reported biological activity data?

Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. Strategies include:

Standardized Assays : Re-evaluate activity under uniform conditions (e.g., cell lines, IC₅₀ protocols).

Metabolite Profiling : Assess whether metabolites (e.g., hydrolyzed dione derivatives) contribute to observed effects .

Structural Comparisons : Differentiate activity between the target compound and analogs (e.g., 3-benzyl or 3-nitrophenyl derivatives) .

Example : The antidepressant Amitifadine (a 3-azabicyclo[3.1.0]hexane derivative) showed variable efficacy in clinical trials due to metabolic instability, highlighting the need for pharmacokinetic studies .

Advanced: What strategies optimize reaction yields in large-scale synthesis?

Methodological Answer:

Catalyst Screening : Palladium on carbon (Pd/C) outperforms Raney nickel in hydrogenation steps, reducing byproduct formation .

Solvent Optimization : Ethers (e.g., THF) enhance aluminum hydride reactivity during reduction .

Temperature Gradients : Stepwise heating (0°C → reflux) minimizes decomposition in cyclization steps .

Q. Table 2: Yield Optimization Parameters

ParameterOptimal RangeImpact on Yield
Catalyst Loading5–10% Pd/C+20% efficiency
Reaction Time3–6 hoursPrevents over-reduction
SolventTHF/ether mixMaximizes solubility

Basic: What biological targets are associated with this compound?

Methodological Answer:
The bicyclic core interacts with:

Monoamine Transporters : Inhibits serotonin/norepinephrine reuptake, relevant to antidepressants .

Enzymatic Pockets : The dione moiety chelates metal ions in metalloproteases, suggesting antiviral potential .

Cellular Receptors : Methyl substitution enhances lipophilicity, improving blood-brain barrier penetration .

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